molecular formula C11H9ClN2O3 B11859798 Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate

Cat. No.: B11859798
M. Wt: 252.65 g/mol
InChI Key: KAFLUXIYBGSXPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core with a chloro substituent at the 2-position, an oxo group at the 4-position, and an ethyl ester group at the 8-position. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate typically involves the reaction of o-aminobenzophenones with diethyl malonate under basic conditions to form the corresponding ethyl 2-oxoquinoline-3-carboxylates. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are common in industrial settings to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group at the 2-position can be substituted with nucleophiles such as amines or thiols.

    Reduction Reactions: The oxo group at the 4-position can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium).

    Reduction: Sodium borohydride, ethanol or methanol as solvents.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.

Major Products

    Substitution: Formation of 2-amino or 2-thio derivatives.

    Reduction: Formation of 4-hydroxyquinazoline derivatives.

    Hydrolysis: Formation of 8-carboxyquinazoline derivatives.

Scientific Research Applications

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its potential anticancer activity is attributed to its ability to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-4-oxo-3,4-dihydroquinoline-3-carboxylate
  • Ethyl 2-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate

Uniqueness

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position-specific substituents allow for targeted interactions with biological molecules, making it a valuable compound for drug discovery and development .

Biological Activity

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate, a member of the quinazoline family, has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its potential therapeutic effects. Below is a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H9ClN2O3
  • Molar Mass : 252.65 g/mol
  • CAS Number : 1956380-50-9

Synthesis Methods

This compound can be synthesized through various methods. One common approach involves the reaction of 2-chloroaniline with ethyl oxalyl chloride, leading to the formation of the quinazoline ring structure. The synthesis typically requires careful control of reaction conditions to optimize yield and purity .

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating notable inhibitory effects:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 µM
Escherichia coli8.33 µM
Bacillus subtilis4.69 µM

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. A study focusing on COX-2 inhibition revealed that derivatives of quinazoline can exhibit varying degrees of COX-2 inhibitory activity. For instance, certain analogs showed up to 47.1% inhibition at a concentration of 20 μM, indicating that modifications in the quinazoline structure can enhance anti-inflammatory effects .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in inflammatory pathways and microbial resistance. The presence of the chloro group and the carboxylate moiety are critical for its biological efficacy .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structural features were linked to enhanced binding affinity to bacterial enzymes .
  • Anti-cancer Potential : Quinazoline derivatives have been explored for their anticancer properties. This compound was shown to induce apoptosis in cancer cell lines in vitro, suggesting potential applications in cancer therapy .

Properties

Molecular Formula

C11H9ClN2O3

Molecular Weight

252.65 g/mol

IUPAC Name

ethyl 2-chloro-4-oxo-3H-quinazoline-8-carboxylate

InChI

InChI=1S/C11H9ClN2O3/c1-2-17-10(16)7-5-3-4-6-8(7)13-11(12)14-9(6)15/h3-5H,2H2,1H3,(H,13,14,15)

InChI Key

KAFLUXIYBGSXPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1N=C(NC2=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.